molecular formula C11H15N3 B079442 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- CAS No. 13022-80-5

1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-

Cat. No.: B079442
CAS No.: 13022-80-5
M. Wt: 189.26 g/mol
InChI Key: JIKHJTHQLORZIX-UHFFFAOYSA-N
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Description

“1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-” is a chemical compound with the molecular formula C11H15N3. It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .


Synthesis Analysis

The synthesis of 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)- and similar compounds has been a subject of research due to their wide array of interesting biological activities . The synthesis often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-” is characterized by a bicyclic nitrogen-containing core . The compound has a molecular weight of 189.26 g/mol.

Properties

IUPAC Name

8-pyridin-4-yl-1,5-diazabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-6-13-8-9-14(7-1)11(13)10-2-4-12-5-3-10/h2-5,11H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKHJTHQLORZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN(C1)C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156417
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13022-80-5
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diazabicyclo(3.2.1)octane, 8-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,5-DIAZABICYCLO(3.2.1)OCT-8-YL)-PYRIDINE
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